molecular formula C20H20N2O2 B11476953 5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline

5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B11476953
M. Wt: 320.4 g/mol
InChI Key: BOVMWYXULVNIRA-UHFFFAOYSA-N
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Description

5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound that features both indole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using 1H NMR spectroscopy and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can alter the functional groups present in the compound.

    Substitution: This reaction can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-indol-1-yl)-4,6-dimethyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is unique due to its combination of indole and isoquinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-indol-1-yl-4,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C20H20N2O2/c1-13-18-15(11-17-19(13)24-12-23-17)7-9-21(2)20(18)22-10-8-14-5-3-4-6-16(14)22/h3-6,8,10-11,20H,7,9,12H2,1-2H3

InChI Key

BOVMWYXULVNIRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(CCC2=CC3=C1OCO3)C)N4C=CC5=CC=CC=C54

Origin of Product

United States

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